1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline is a benzylisoquinoline alkaloid characterized by the presence of a 3,4-dimethoxybenzyl group attached to a dihydroisoquinoline core
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and tetrahydroisoquinoline.
Synthetic Route: A common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent like sodium borohydride. This reaction forms the desired 1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced isoquinoline derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its methoxy groups enhance its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinoline can be compared with other benzylisoquinoline alkaloids such as:
Properties
CAS No. |
88422-82-6 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12H,9-11H2,1-2H3 |
InChI Key |
VDGRBMHBPRSLRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC=CC=C32)OC |
Origin of Product |
United States |
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